molecular formula C17H18N2O4 B15358537 Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate

Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate

Cat. No.: B15358537
M. Wt: 314.34 g/mol
InChI Key: JCINFQMJDHFJDZ-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate is a complex organic compound. This ester has diverse applications in various scientific research fields, making it an important molecule for study and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate, the key steps involve esterification and nucleophilic substitution reactions. The esterification often employs methanol and a carboxylic acid derivative, catalyzed by a strong acid such as sulfuric acid. For the nucleophilic substitution, the phenoxy group is introduced via a reaction between the corresponding halobenzoate and the aminophenol derivative under basic conditions.

Industrial Production Methods: Industrial production typically scales up these reactions, using large reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: It can be oxidized at the acetylamino group to yield various oxidation products, depending on the oxidizing agent used.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Substitution: It undergoes substitution reactions primarily at the acetylamino and phenoxy groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Typical reducing agents include hydrogen gas over palladium, and sodium borohydride.

  • Substitution: Conditions often involve the use of alkyl halides under basic conditions for nucleophilic substitution.

Major Products Formed: Products vary based on the specific reagents and conditions, including various substituted benzoates, phenoxy derivatives, and aminobenzoates.

Scientific Research Applications

Chemistry: It is used in studying reaction mechanisms and synthesis routes due to its complex structure and reactivity.

Biology: It serves as a precursor or intermediate in the synthesis of biologically active compounds, such as pharmaceuticals that may act on specific enzymes or receptors.

Medicine: It is studied for its potential in drug development, particularly in designing compounds that can target specific pathways or molecules in the body.

Industry: Used in the production of dyes, polymers, and other industrial chemicals due to its versatile functional groups.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate the activity of these targets, leading to changes in cellular pathways.

Comparison with Similar Compounds

Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate stands out due to its unique combination of functional groups, which confer it unique reactivity and applicability compared to similar compounds like methyl 2-{[4-(aminophenoxy]methyl}benzoate and 4-acetamidobenzoate derivatives

Hopefully, you now have a more thorough understanding of this compound. Fascinating, isn't it?

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

methyl 2-[(4-acetamido-3-aminophenoxy)methyl]benzoate

InChI

InChI=1S/C17H18N2O4/c1-11(20)19-16-8-7-13(9-15(16)18)23-10-12-5-3-4-6-14(12)17(21)22-2/h3-9H,10,18H2,1-2H3,(H,19,20)

InChI Key

JCINFQMJDHFJDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2C(=O)OC)N

Origin of Product

United States

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